molecular formula C19H23ClO4 B5178371 1-Chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene

1-Chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene

Cat. No.: B5178371
M. Wt: 350.8 g/mol
InChI Key: VBXXLYXFHUPBRC-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene is an organic compound with a complex structure, characterized by the presence of multiple ether linkages and a chloro-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-ethoxyphenol with ethylene oxide to form 3-ethoxyphenoxyethanol. This intermediate is then reacted with additional ethylene oxide to produce 3-ethoxyphenoxyethoxyethanol. Finally, this compound undergoes a Friedel-Crafts alkylation with 1-chloro-2-methylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can be reduced under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products

    Substitution: Formation of substituted derivatives such as 1-amino-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene.

    Oxidation: Formation of 1-chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzoic acid.

    Reduction: Formation of 1-chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylcyclohexane.

Scientific Research Applications

1-Chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of multiple ether linkages and the chloro group can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

1-Chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO4/c1-3-22-16-5-4-6-17(14-16)23-11-9-21-10-12-24-18-7-8-19(20)15(2)13-18/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXXLYXFHUPBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCOC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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